molecular formula C8H6BrFO2 B1341850 5-(Bromomethyl)-2-fluorobenzoic acid CAS No. 773100-76-8

5-(Bromomethyl)-2-fluorobenzoic acid

Cat. No.: B1341850
CAS No.: 773100-76-8
M. Wt: 233.03 g/mol
InChI Key: VSGODVJOLOLNMX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluorobenzoic acid is an organic compound that features both bromine and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorobenzoic acid. One common method is the bromination of the methyl group in 2-fluorotoluene, followed by oxidation to the carboxylic acid. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent such as carbon tetrachloride or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-(aminomethyl)-2-fluorobenzoic acid derivative, while oxidation could yield 5-(carboxymethyl)-2-fluorobenzoic acid.

Scientific Research Applications

5-(Bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-2-fluorobenzoic acid exerts its effects depends on the specific application. In chemical synthesis, the bromomethyl group acts as a reactive site for further functionalization. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-fluorobenzoic acid
  • 5-(Iodomethyl)-2-fluorobenzoic acid
  • 5-(Methyl)-2-fluorobenzoic acid

Uniqueness

5-(Bromomethyl)-2-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The bromine atom provides a good leaving group for substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Properties

IUPAC Name

5-(bromomethyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGODVJOLOLNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591791
Record name 5-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773100-76-8
Record name 5-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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